(2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone
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Overview
Description
(2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and a hydroxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with 2-hydroxyacetophenone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyrazolopyridine core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with kinase inhibitory properties.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
(2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenyl group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H15N3O2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)methanone |
InChI |
InChI=1S/C20H15N3O2/c1-13-17-11-14(19(25)16-9-5-6-10-18(16)24)12-21-20(17)23(22-13)15-7-3-2-4-8-15/h2-12,24H,1H3 |
InChI Key |
HAKMOWZBKMIOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)C3=CC=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
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